
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a small molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It has been studied extensively for its potential therapeutic applications in various diseases, including liver disease, neurodegenerative diseases, and cancer.
Mécanisme D'action
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone inhibits the activity of ASK1, a protein kinase that plays a key role in the cellular response to stress and inflammation. ASK1 is activated by various stimuli, including oxidative stress, cytokines, and endoplasmic reticulum stress, and is involved in the regulation of cell death, inflammation, and fibrosis. By inhibiting ASK1, 4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can reduce inflammation, fibrosis, and cell death in various diseases.
Biochemical and Physiological Effects:
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in different disease models. In liver disease, it can reduce inflammation and fibrosis by inhibiting the activation of hepatic stellate cells and reducing the production of pro-inflammatory cytokines. In neurodegenerative diseases, it can protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a key pathological feature of Alzheimer's disease. In cancer, it can inhibit tumor growth and metastasis by reducing the production of pro-inflammatory cytokines and angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its high potency and selectivity for ASK1, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for the study of 4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential area of research is the development of more potent and selective ASK1 inhibitors, which could have even greater therapeutic potential in various diseases. Another area of research is the identification of biomarkers that could predict the response to 4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in various disease models.
Applications De Recherche Scientifique
4-(4-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases. In liver disease, it has been shown to reduce inflammation and fibrosis, as well as improve liver function in animal models of liver injury. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cancer, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-13(6-8-14)15-10-20(22)21-17-11-19(24-4)18(23-3)9-16(15)17/h5-9,11-12,15H,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXROHTIWCAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxyethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262843.png)
![tetrahydro-2-furanylmethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262859.png)
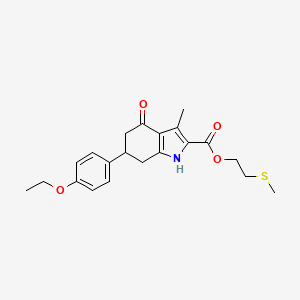

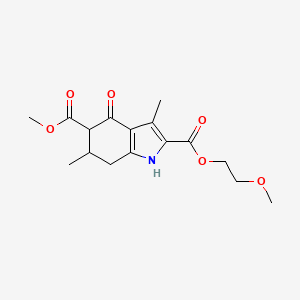
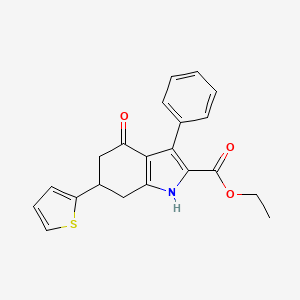

![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)
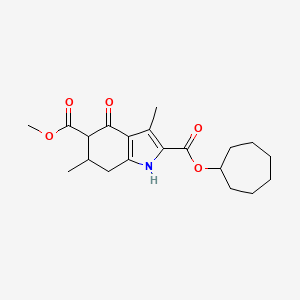

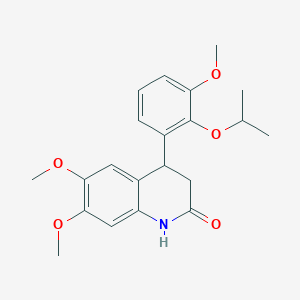

![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)